![molecular formula C10H9FN2O2S B13455595 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is an organic compound that belongs to the class of phenylimidazoles This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole typically involves the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, including high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of azide derivatives.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine
- 2-(4-fluorophenyl)-1-(methanesulfonyl)pyrrolidine
Uniqueness
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a methanesulfonyl group attached to the imidazole ring
Propriétés
Formule moléculaire |
C10H9FN2O2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methylsulfonyl]-1H-imidazole |
InChI |
InChI=1S/C10H9FN2O2S/c11-9-3-1-8(2-4-9)7-16(14,15)10-12-5-6-13-10/h1-6H,7H2,(H,12,13) |
Clé InChI |
ANTQFOSVLKNUTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
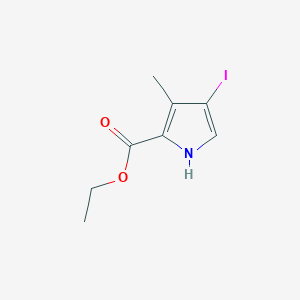
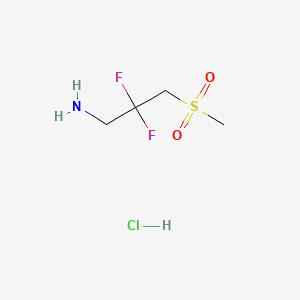
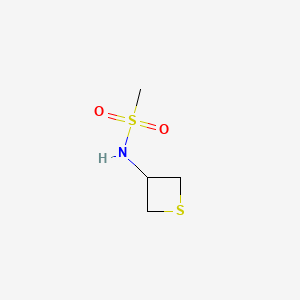
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
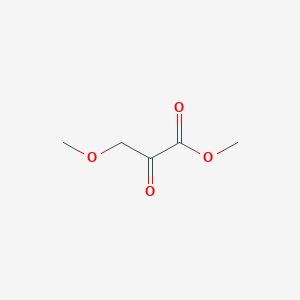

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
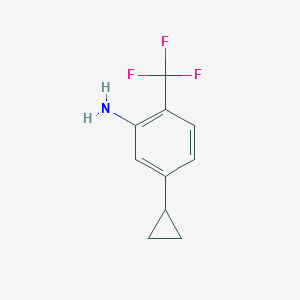

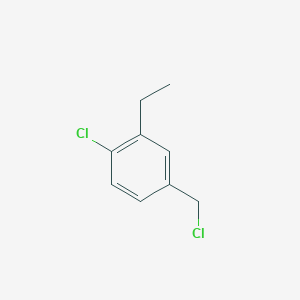
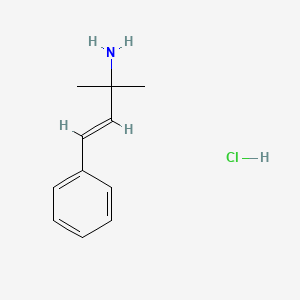
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)
